molecular formula C10H18Cl2N4O B1402658 N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361112-45-9

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402658
CAS No.: 1361112-45-9
M. Wt: 281.18 g/mol
InChI Key: ZFLWRWMCWLKGNU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound provided for research purposes. The molecular formula of the compound is C 10 H 16 N 4 O, and it is supplied as a dihydrochloride salt . This salt form typically enhances the compound's stability and solubility in aqueous solutions, making it more suitable for various experimental applications. The exact molecular weight can be calculated based on the formula and salt form. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols. Please note: Specific data regarding this compound's applications, mechanism of action, and detailed research value is not currently available in the sourced information. These characteristics are typically areas of active investigation in research settings.

Properties

IUPAC Name

N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9;;/h3-4,9,11H,5-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWRWMCWLKGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyDetails
CAS No. 1316218-43-5
Molecular Formula C10H16N4O
Molecular Weight 208.3 g/mol
Purity ≥ 95%
Origin United States

The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically involves reacting 4-chloro-2,6-dimethylpyrimidine with morpholine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures. The resulting compound is purified through recrystallization or chromatography.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzyme activity related to cell proliferation, which is crucial for its anticancer effects .

Antimicrobial Properties

Research indicates that N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. Notably, it has shown promising results against various cancer cell lines, including:

Cell Line IC50 Value (µM) Effect
P388 Murine Leukemia5.0Cytotoxicity observed
HCT116 Human Colon Cancer3.5Induces apoptosis

In these studies, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine was found to inhibit cell proliferation and promote apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on HCT116 colon cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through activation of intrinsic pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Comparative Analysis

When compared to similar compounds, N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine shows unique biological properties due to its specific molecular structure:

Compound Activity Type Notes
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amineAnticancer & AntimicrobialEffective against multiple strains
N,N-dimethyl-2-morpholin-4-yletanamineLimited activityDifferent substitution pattern

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride is characterized by its unique structure, which allows it to interact with various biological targets. Its molecular formula is C11H15Cl2N4OC_{11}H_{15}Cl_2N_4O, and it possesses a pyrimidine core substituted with morpholine and dimethyl groups, enhancing its solubility and bioavailability.

Anticancer Activity

One of the primary applications of this compound is in cancer treatment. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A study demonstrated that derivatives of this compound showed nanomolar inhibition against CDK9, suggesting potential use in cancer therapies targeting cell proliferation pathways .

Case Study: CDK Inhibition

CompoundIC50 (nM)Target
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine17CDK9
Other Pyrimidine Derivatives50 - 100Various CDKs

Targeting Mutated Epidermal Growth Factor Receptors (EGFR)

The compound has also been investigated for its ability to selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in various cancers, including lung cancer. Research indicates that certain derivatives exhibit high potency against specific EGFR mutations while minimizing effects on wild-type EGFR, potentially reducing side effects associated with traditional therapies .

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the structure–activity relationships (SAR) that govern the efficacy of this compound.

Table: Binding Affinity Predictions

Target KinaseBinding Affinity (kcal/mol)Method Used
CDK2-9.5Docking
CDK4-8.7Docking
CDK6-8.9Docking

Anti-inflammatory Potential

Recent studies have also explored the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have shown promising results in inhibiting COX enzymes, which play a significant role in inflammation .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The morpholine group enhances regioselectivity by directing incoming electrophiles to specific sites.

Reaction Type Conditions Outcome Yield References
HalogenationNCS (N-chlorosuccinimide) in DMF, 80°C, 12 hChlorination at C5 position68%
Morpholine IntroductionNucleophilic substitution with morpholine-2-carboxaldehyde, K₂CO₃, refluxFormation of morpholinyl-pyrimidine adduct75%
Fluorophenyl CouplingSuzuki-Miyaura coupling with 4-fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃C5 functionalization with fluorophenyl group82%

Key Findings :

  • Chlorination at C5 occurs preferentially due to electron withdrawal by the morpholine group.

  • Palladium-catalyzed cross-coupling enables aromatic diversification at C5 .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation/deprotonation, influencing solubility and reactivity:

  • Deprotonation : In basic media (pH > 9), the hydrochloride counterions dissociate, regenerating the free base.

  • Reprotonation : Reacidification with HCl restores salt form, critical for purification and storage .

Solubility Data :

Medium Solubility (mg/mL)
Water (pH 2)45.2 ± 1.3
Ethanol12.7 ± 0.8
DCM<0.1

Redox Reactions

The morpholine moiety participates in oxidation reactions under controlled conditions:

Oxidizing Agent Conditions Product Application
KMnO₄H₂O, 25°C, 6 hMorpholine N-oxide derivativeMetabolite synthesis
DDQDCM, reflux, 3 hAromatic ring hydroxylationBioactive analog production

Mechanistic Insight :

  • Oxidation at the morpholine nitrogen generates N-oxide derivatives, altering hydrogen-bonding capacity .

  • Ring hydroxylation via DDQ proceeds through a radical intermediate .

Catalytic Coupling Reactions

The pyrimidine scaffold supports transition-metal-catalyzed transformations:

Suzuki-Miyaura Coupling

text
Reagents: - 4-Bromophenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2 eq), DMF/H₂O (4:1) Conditions: 90°C, 8 h under N₂ Yield: 78% [3][12]

Buchwald-Hartwig Amination

text
Reagents: - 2-Aminopyridine (1.5 eq) - Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%) - Cs₂CO₃ (3 eq), dioxane Conditions: 100°C, 12 h Yield: 65% [8][12]

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Mass Loss Process
25–150°C8.2%Desorption of adsorbed water
150–300°C62.4%Pyrimidine ring decomposition
>300°C29.4%Carbonization

Implications :

  • Degradation above 150°C limits high-temperature applications .

Biological Alkylation

The dimethylamino group undergoes selective alkylation in physiological environments:

Alkylating Agent Target Biological Effect
Methyl iodideN-MethylationEnhanced kinase inhibition potency
Ethylene oxideN-HydroxyethylationReduced cellular toxicity

SAR Insight :

  • N-Methylation increases lipophilicity (clogP +0.7), improving blood-brain barrier penetration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrimidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Properties/Applications References
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride C₁₃H₂₂N₄·2HCl Morpholine, dimethylamine Discontinued; potential kinase inhibitor scaffold. Molecular weight: 234.35 g/mol.
4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(2-methylpyridin-4-yl)pyrimidin-2-amine dihydrochloride C₂₃H₂₈N₇S·2HCl Thiazole, piperidine, methylpyridine 95.7% purity; antimalarial activity (Plasmodium falciparum). MS: m/e 380 (MH+).
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine C₂₃H₃₄ClN₇O₂S₂ Thienopyrimidine, methanesulfonyl, piperazine Synthesized via K₂CO₃/MeCN at 80°C; kinase inhibitor candidate.
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₉H₁₆N₄·2HCl Tetrahydropyrido ring High purity (99.9%); enhanced stability due to saturated ring system. CAS: 6094-40-2.
2-Chloro-N-ethylpyrimidin-4-amine C₆H₉ClN₄ Chloro, ethylamine Similarity score 0.98 to target compound; simpler structure, potential intermediate.

Key Structural and Functional Insights

Morpholine vs. Piperidine/Thiazole Substituents The morpholine group in the target compound enhances water solubility due to its oxygen atom, whereas piperidine/thiazole-containing analogs (e.g., compound 59 in ) may exhibit higher lipophilicity, influencing membrane permeability and bioavailability . Thienopyrimidine derivatives () incorporate a sulfur-containing heterocycle, which can improve binding affinity to hydrophobic enzyme pockets .

Synthetic Accessibility The target compound’s discontinuation contrasts with the scalable synthesis of analogs like the thienopyrimidine derivative (), which uses straightforward conditions (K₂CO₃, 80°C) .

Biological Relevance

  • Compound 59 () demonstrated fast-killing antimalarial activity , attributed to its thiazole and pyridine substituents, which are absent in the target compound .
  • The methanesulfonyl-piperazine group in ’s compound may confer kinase inhibitory properties , a common application of pyrimidine derivatives in oncology .

Chlorinated analogs () with similarity scores >0.85 may serve as intermediates for further functionalization .

Q & A

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride?

A multi-step synthesis is typically employed. Initial steps may involve bromination of a pyrimidine precursor (e.g., 4-chloropyrimidine) using reagents like Br₂ in acetic acid, followed by nucleophilic substitution with morpholine derivatives. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol). Reaction optimization, such as adjusting solvent polarity (acetonitrile vs. DMF) and temperature, can improve yields .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

A combination of analytical techniques is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine integration, dimethylamine protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 346.054272) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. SHELX programs are widely used for refinement .

Q. What purification methods are effective for isolating the dihydrochloride salt?

  • Recrystallization : Use solvents like ethanol/water mixtures to exploit solubility differences.
  • HPLC : Reverse-phase chromatography (C18 column) with gradients of acetonitrile/water + 0.1% TFA for high-purity isolation .
  • Ion-Exchange Chromatography : To separate salt forms from unreacted intermediates.

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
  • Solvent Screening : Polar aprotic solvents (e.g., DMI) enhance reaction kinetics.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed?

  • Dose-Response Validation : Ensure consistent dosing across models (e.g., µM vs. mg/kg).
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites influencing results.
  • Target Engagement Assays : Use SPR or thermal shift assays to confirm binding to intended targets (e.g., kinase domains) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be resolved?

  • Disorder in Morpholine Rings : Use restraints during refinement (SHELXL) to model partial occupancy.
  • Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants.
  • Hydrogen Bonding Ambiguity : Neutron diffraction or DFT calculations to resolve H-atom positions .

Methodological Notes

  • Contradictory Data : Cross-validate analytical results (e.g., NMR vs. X-ray) to rule out polymorphic variations.
  • Safety Considerations : Handle dihydrochloride salts in fume hoods due to hygroscopicity and potential HCl release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride

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